2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile
Description
2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methoxy group at position 5 and an acetonitrile moiety at position 2. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and anticonvulsant activities . The methoxy group enhances electron density and solubility, while the nitrile group contributes to metabolic stability and hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3OS/c1-9-5-8-7-4(10-5)2-3-6/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLZOUNBMLMWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(S1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84389-19-5 | |
| Record name | 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methoxy-1,3,4-thiadiazole-2-thiol with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile have shown efficacy against various bacterial strains, making them candidates for antibiotic development.
Case Study : A study published in the Journal of Medicinal Chemistry explored a series of thiadiazole derivatives, including acetonitrile analogs, highlighting their potential as antibacterial agents against resistant strains .
Agricultural Chemistry
Pesticidal Properties : Thiadiazole derivatives have been investigated for their use as pesticides. The unique structure of this compound allows it to interact with specific biological pathways in pests.
Case Study : Research conducted by agricultural scientists demonstrated that thiadiazole-based pesticides effectively reduced pest populations in controlled environments while being less toxic to beneficial insects .
Material Science
Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Incorporation Level (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Type A | 5 | 250 | 30 |
| Type B | 10 | 270 | 35 |
| Type C | 15 | 290 | 40 |
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inhibiting key enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Structural Analogs within the 1,3,4-Thiadiazole Family
Substituent Variations on the Thiadiazole Core
Several 1,3,4-thiadiazole derivatives with acetamide or thioether substituents have been synthesized and characterized (). Key comparisons include:
Key Observations :
- The methoxy group in the target compound may improve solubility compared to bulky alkyl/arylthio groups in analogs like 5e and 5j .
Bioactivity Trends
- Anticancer Activity: Compound 3 (N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl) benzamide) demonstrated pro-apoptotic effects and cell cycle arrest in cancer models, highlighting the therapeutic relevance of nitrile-containing thiadiazoles .
- Anticonvulsant Activity : Methoxyphenyl-substituted thiadiazoles (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl] acetamide derivatives) showed 100% effectiveness in the MES model, suggesting the methoxy group enhances CNS activity .
Heterocyclic Core Modifications: Thiadiazole vs. Triazole vs. Thiazole
Triazole-Based Analogs
- Example: 2-(5-Methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile (). Synthesis: Prepared via nucleophilic substitution of chloroacetonitrile with triazole thiols in propanol . Properties: Lower melting points (135–136°C) compared to thiadiazoles, likely due to reduced ring rigidity .
Thiazole-Based Analogs
Comparative Analysis :
Biological Activity
2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
This compound is classified under the thiadiazole derivatives, which are known for their diverse pharmacological properties. The compound has a molecular formula of C6H6N4OS and is characterized by the presence of a methoxy group and a nitrile functional group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with thiadiazole moieties can induce apoptosis in cancer cells through various mechanisms:
-
Mechanism of Action :
- Induction of apoptosis via the caspase pathway has been observed in several studies. For instance, derivatives similar to this compound have shown significant apoptosis induction in prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) cell lines .
- The compound's activity is often compared with standard chemotherapeutics like doxorubicin, revealing promising results in MTT assays where cell viability was significantly reduced .
- Case Studies :
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The biological activity against bacteria and fungi has been documented:
- Antibacterial and Antifungal Properties :
- Thiadiazole derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The presence of electron-donating groups like methoxy enhances their antimicrobial potential .
- A comparative study indicated that certain thiadiazole compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 17 to 40 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group (-OCH₃) | Increases anticancer and antimicrobial potential |
| Nitrile group (-C≡N) | Enhances cytotoxicity against cancer cells |
| Substituents on thiadiazole | Varying substituents can modulate biological efficacy |
Q & A
Basic Synthesis Methods
Q: What are the established synthetic routes for 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile, and how can reaction conditions be optimized for higher yields? A: A common approach involves alkylation of 5-methoxy-1,3,4-thiadiazol-2-amine derivatives using bromoacetonitrile or similar alkylating agents under basic conditions. For example, a general procedure (adapted from similar thiadiazole syntheses) includes refluxing the thiadiazole precursor with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid to isolate the product . Critical parameters include:
- Temperature control : Maintaining 80–100°C during reflux to ensure complete reaction.
- Solvent selection : Acetonitrile or acetic acid as solvents, which stabilize intermediates and reduce side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Yield optimization requires stoichiometric balancing of the alkylating agent (1.1–1.2 equivalents) and monitoring via TLC or HPLC .
Structural Characterization
Q: What analytical techniques are most reliable for confirming the structure and purity of this compound? A: A combination of spectroscopic and crystallographic methods is essential:
- NMR : H NMR (DMSO-) should show peaks for the methoxy group (~δ 3.8 ppm), thiadiazole protons (δ 8.0–8.2 ppm), and acetonitrile’s CH (δ 4.8–5.0 ppm) .
- Mass spectrometry (MS) : EI-MS typically displays a molecular ion peak at m/z ≈ 195 (M) .
- X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) confirm bond lengths and angles, such as the thiadiazole ring’s planarity and C–S bond distances (~1.74 Å) .
Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with retention time matching reference standards .
Advanced Mechanistic Insights
Q: What mechanistic challenges arise in the formation of the thiadiazole-acetonitrile linkage, and how can they be addressed? A: The thiadiazole ring’s electron-deficient nature complicates nucleophilic substitution at the 2-position. Key challenges include:
- Competing side reactions : Formation of disulfide by-products due to sulfur’s reactivity. Mitigate by using anhydrous conditions and inert atmospheres .
- Intermediate instability : Thiolate intermediates may degrade; trapping with acetic acid or rapid workup improves stability .
Mechanistic studies using C-labeled acetonitrile or DFT calculations (e.g., Gaussian software) can track bond formation and transition states .
Data Contradiction Analysis
Q: How should researchers resolve discrepancies between experimental NMR data and computational predictions? A: Contradictions often arise from solvent effects or dynamic processes (e.g., tautomerism). Strategies include:
- Solvent correction : Simulate NMR shifts using software like ACD/Labs with explicit solvent models (e.g., DMSO-) .
- Variable-temperature NMR : Detect tautomeric equilibria by analyzing peak broadening or splitting at low temperatures (−40°C) .
- Cross-validation : Compare with XRD-derived bond lengths to verify electronic structure assumptions .
Biological Activity Profiling
Q: What methodologies are recommended for assessing this compound’s potential as an enzyme inhibitor? A: Standard protocols include:
- In vitro assays : Measure IC values against target enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to track substrate hydrolysis .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to the enzyme’s active site, guided by the compound’s electron-withdrawing groups (thiadiazole, nitrile) .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293) ensure selectivity at bioactive concentrations .
Computational Modeling
Q: Which computational methods best predict the compound’s electronic properties and reactivity? A:
- DFT calculations : Use B3LYP/6-311+G(d,p) to compute HOMO/LUMO energies, highlighting the nitrile’s electrophilicity and thiadiazole’s π-acceptor nature .
- Molecular dynamics (MD) : Simulate solvation effects in water/acetonitrile to model reaction pathways .
- NBO analysis : Quantify hyperconjugative interactions (e.g., sulfur lone pairs → σ* C–N) influencing stability .
Purification Challenges
Q: What advanced techniques improve purification efficiency for this compound? A:
- High-performance liquid chromatography (HPLC) : Use a C18 column with gradient elution (water/acetonitrile) to separate nitrile derivatives from polar by-products .
- Countercurrent chromatography (CCC) : Effective for non-crystalline products, leveraging partitioning between heptane/ethyl acetate .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from Hansen parameters .
Stability Under Storage
Q: How does the compound’s stability vary under different storage conditions? A:
- Thermal stability : TGA/DSC analysis shows decomposition >200°C, but prolonged room-temperature storage in air causes nitrile hydrolysis. Store under argon at −20°C .
- Light sensitivity : UV-Vis monitoring reveals photodegradation via thiadiazole ring opening. Use amber vials and minimize light exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
